molecular formula C21H27N3O4S B2640222 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034468-44-3

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2640222
CAS No.: 2034468-44-3
M. Wt: 417.52
InChI Key: HLYYUUKDGHTRNG-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 3,4-dihydro-2H-benzo[b][1,4]dioxepine scaffold linked to a pyridine-substituted piperidine moiety via a sulfonamide group. This specific architecture suggests potential as a key intermediate or candidate for pharmacological investigation, particularly given that pyridine-based N-sulfonamide derivatives are a recognized class of compounds being explored for their antiviral and antimicrobial characteristics . Researchers are actively developing such functionalized pyridine-based compounds to create new chemotherapeutic agents with improved efficacy . The primary research value of this compound lies in its potential as a scaffold for enzyme inhibition and targeted protein interaction . Molecular modeling studies on analogous pyridine-based sulfonamides have demonstrated their ability to fit into the active sites of target enzymes, such as Hsp90α, which is a heat shock protein relevant in oncology and virology research . The presence of the sulfonamide group is a critical feature, as this functional group is commonly found in molecules that exhibit dihydrofolate reductase (DHFR) inhibition , a well-established mechanism for antimicrobial agents . Consequently, this compound is suited for researchers developing novel anti-infectives or investigating cancer cell pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the supplied compound for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-13-18(5-8-22-16)24-9-6-17(7-10-24)15-23-29(25,26)19-3-4-20-21(14-19)28-12-2-11-27-20/h3-5,8,13-14,17,23H,2,6-7,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYYUUKDGHTRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a synthetic organic compound with potential pharmacological applications. This compound is of interest due to its complex structure, which includes a piperidine ring, a pyridine moiety, and a benzo[dioxepine] core. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O2SC_{20}H_{25}N_{3}O_{2}S with a molecular weight of approximately 339.439 g/mol. Its structure includes various functional groups that may influence its biological interactions and mechanisms of action.

PropertyValue
Molecular FormulaC20H25N3O2S
Molecular Weight339.439 g/mol
CAS Number[2034471-59-3]

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The compound's structure indicates potential activity as an inhibitor of certain protein functions or signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[dioxepine] structure have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT11616.19 ± 1.35
Compound BMCF717.16 ± 1.54

These findings suggest that structural modifications can enhance anticancer activity through mechanisms such as tubulin polymerization inhibition or apoptosis induction.

Inhibition Studies

Inhibition studies have indicated that compounds with similar structural motifs can significantly affect cellular processes:

CompoundTargetIC50 (µM)
Compound CTubulin Polymerization0.51
Compound DCaspase Activation2.00

These results highlight the potential for this compound to act as a therapeutic agent in cancer treatment.

Case Studies

A study conducted on related compounds demonstrated significant cytotoxicity against human melanoma cell lines when tested at varying concentrations. The results indicated that the introduction of specific substituents could enhance biological activity:

Study Overview

Objective: To evaluate the cytotoxic effects of synthesized derivatives on melanoma cell lines.

Methodology:

  • Synthesis of derivatives.
  • Assessment of cytotoxicity using MTT assays.
  • Analysis of cell cycle progression.

Results:
The most active compound exhibited an IC50 value below 5 µM across multiple cell lines, indicating strong antiproliferative effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name / ID Molecular Weight (Da) Core Structure Key Functional Groups Potential Bioactivity
Target Compound ~450 (estimated) Benzo[b][1,4]dioxepine Sulfonamide, Piperidine, Methylpyridine Enzyme inhibition, CNS targeting
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide 616.9 Pyrazolo[3,4-d]pyrimidine Sulfonamide, Chromene, Fluorophenyl Kinase inhibition, Anticancer
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine ~350 (estimated) Benzodioxin Thiazole, Pyridine Antimicrobial, Anti-inflammatory
N-(1-(2-(Dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide ~540 (estimated) Benzo[b][1,4]oxazine Sulfonamide, Pyrrolopyridine GPCR modulation, Neuroprotective

Key Observations:

Core Heterocycle Differences :

  • The benzo[b][1,4]dioxepine in the target compound (seven-membered ring) offers greater conformational flexibility compared to the rigid benzodioxin (six-membered) in or the planar chromene in . This flexibility may enhance binding to dynamic enzyme pockets.
  • Benzo[b][1,4]oxazine in contains a nitrogen atom, altering electronic properties and hydrogen-bonding capacity relative to the oxygen-rich dioxepine.

Substituent Impact: The piperidine-methylpyridine group in the target compound likely improves solubility and CNS penetration compared to the isopropyl group in or the thiazole-pyridine in .

Bioactivity Hypotheses :

  • The sulfonamide group in all compounds suggests a common mechanism of action, such as inhibition of metalloenzymes (e.g., carbonic anhydrase) or tyrosine kinases .
  • The target compound’s methylpyridine moiety may confer selectivity for nicotinic acetylcholine receptors or histamine H3 receptors, as seen in structurally related piperidine derivatives .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from analogues suggest:

  • Enzyme Inhibition: Sulfonamide-containing compounds in exhibit nanomolar IC₅₀ values against kinases and carbonic anhydrases. The target compound’s dioxepine core may enhance binding to hydrophobic enzyme pockets.
  • Metabolic Stability: Piperidine derivatives in show improved half-lives over non-cyclic amines, suggesting similar advantages for the target compound.
  • Toxicity Risks : The absence of fluorinated groups (cf. ) may reduce hepatotoxicity but increase susceptibility to oxidative metabolism.

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